1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine
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Overview
Description
1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and a trifluoromethylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. One common method includes the use of Selectfluor® for the high-yield preparation of substituted fluoropyridines . The piperazine ring can be introduced through cyclization reactions involving diamine derivatives and sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Ullmann-type C-N coupling reactions, which utilize copper catalysts supported on weakly acidic polyacrylate resin . These methods are advantageous due to their efficiency and the relatively mild reaction conditions required.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and radical initiators for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical trifluoromethylation can yield various trifluoromethylated derivatives, which are valuable in pharmaceuticals and agrochemicals .
Scientific Research Applications
1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The piperazine ring can act as a scaffold, facilitating the binding of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
- Cyclopropanecarbonyl-substituted piperazines
Uniqueness
What sets 1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine apart is the combination of the cyclopropanecarbonyl and trifluoromethylpyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
cyclopropyl-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O/c15-14(16,17)12-9-11(3-4-18-12)19-5-7-20(8-6-19)13(21)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTWOHVEAWAMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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